molecular formula C20H26N6O B14919691 N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B14919691
M. Wt: 366.5 g/mol
InChI Key: IWNQRVQQKQWCHV-UHFFFAOYSA-N
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Description

The compound N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a structurally complex molecule featuring a benzimidazole core linked to a dimethylaminopropyl group and a tetrahydrocyclopenta[c]pyrazole-carboxamide moiety. The benzimidazole ring is known for its role in medicinal chemistry due to its hydrogen-bonding capacity and aromatic stacking properties, while the pyrazole-carboxamide group may contribute to kinase inhibition or receptor modulation . However, insights can be inferred from structurally analogous compounds and synthesis methodologies.

Properties

Molecular Formula

C20H26N6O

Molecular Weight

366.5 g/mol

IUPAC Name

N-[1-[3-(dimethylamino)propyl]-2-methylbenzimidazol-5-yl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C20H26N6O/c1-13-21-17-12-14(8-9-18(17)26(13)11-5-10-25(2)3)22-20(27)19-15-6-4-7-16(15)23-24-19/h8-9,12H,4-7,10-11H2,1-3H3,(H,22,27)(H,23,24)

InChI Key

IWNQRVQQKQWCHV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1CCCN(C)C)C=CC(=C2)NC(=O)C3=NNC4=C3CCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Dimethylamino Group: This step involves the alkylation of the benzimidazole ring with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate.

    Cyclization to Form the Cyclopenta[c]pyrazole Ring: This step can be carried out by reacting the intermediate with a suitable dicarbonyl compound under reflux conditions.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Structural Features

The target compound shares functional groups with other carboxamide derivatives but differs in its hybrid heterocyclic architecture:

  • Benzimidazole vs. Imidazopyridine: Unlike tetrahydroimidazo[1,2-a]pyridine derivatives (e.g., compound 2d and 1l in –3), which fuse imidazole and pyridine rings, the benzimidazole core in the target compound provides distinct electronic and steric properties. The dimethylaminopropyl substituent may enhance solubility compared to non-polar side chains in analogs .
  • Pyrazole-Carboxamide vs. Triazole/Thiazole : Compounds like 573931-20-1 () incorporate triazole or thiazole rings, which are less rigid than the fused cyclopenta[c]pyrazole system in the target compound. This rigidity could influence binding affinity or metabolic stability .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
Target Compound ~466.6 (calculated) N/A N/A Benzimidazole, pyrazole-carboxamide
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ~578.5 215–217 55 Imidazopyridine, nitrophenyl, ester
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ~592.5 243–245 51 Imidazopyridine, cyano, phenethyl

Key Observations :

  • The target compound’s lack of nitro or ester groups (common in –3 analogs) may reduce polarity and alter solubility.
  • The dimethylaminopropyl group could confer basicity, enhancing water solubility compared to neutral analogs like 2d or 1l .

Biological Activity

N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by a benzimidazole core and a tetrahydrocyclopenta[c]pyrazole moiety. Its molecular formula is C24H29N5OC_{24}H_{29}N_{5}O with a molecular weight of approximately 403.5 g/mol. The presence of both benzimidazole and pyrazole structures contributes to its diverse chemical properties and potential interactions with biological targets.

Structural Features

ComponentDescription
BenzimidazoleA fused benzene and imidazole ring known for various biological activities.
Tetrahydrocyclopenta[c]pyrazoleA five-membered ring containing nitrogen, enhancing the compound's reactivity and interaction potential.

Research indicates that this compound may interact with multiple biological targets, including:

  • Enzymes : Potential inhibition or modulation of enzyme activity involved in critical cellular processes.
  • Receptors : Binding to specific receptors influencing signal transduction pathways.

Therapeutic Potential

The compound shows promise in various therapeutic areas, particularly:

  • Oncology : Preliminary studies suggest antitumor activity by inhibiting cancer cell proliferation.
  • Neurology : Potential neuroprotective effects are being investigated for conditions like Alzheimer's disease.

Case Studies

  • Antitumor Activity : A study evaluated the cytotoxic effects of the compound on several cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects : Another research effort focused on the compound's ability to protect neuronal cells from oxidative stress. The findings revealed that it reduced markers of oxidative damage and apoptosis in cultured neurons .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with related compounds:

Compound NameStructural FeaturesBiological Activity
N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}propanamideContains a benzimidazole core onlyModerate antitumor activity
N-{1-[3-(dimethylamino)propyl]-1H-indol-3-yl}propanamideShares indole structureNotable neuroprotective effects

The dual functionality derived from both the benzimidazole and pyrazole moieties in the target compound enhances its potential applications in drug development compared to other similar compounds that may lack this structural diversity.

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